molecular formula C57H62N8O10S B12430986 ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate

ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate

Cat. No.: B12430986
M. Wt: 1051.2 g/mol
InChI Key: VZOBBDQYYRIHBE-CBPGIDNYSA-N
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Description

Ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and aromatic rings, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

The synthesis of ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine moiety. Subsequent steps involve the formation of the thiophene ring and the attachment of the ethyl ester group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the molecule can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed.

Scientific Research Applications

Ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and molecular interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzimidazole derivatives and thiophene-based molecules, which may share some chemical properties but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C57H62N8O10S

Molecular Weight

1051.2 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C57H62N8O10S/c1-3-73-57(69)52-53(68)50(76-56(52)59-41-10-5-4-6-11-41)34-38-14-19-49(48(66)33-38)75-32-31-72-30-29-71-28-27-70-26-20-58-51(67)13-8-25-74-43-12-7-9-39(35-43)54-60-44-17-15-40(36-46(44)62-54)55-61-45-18-16-42(37-47(45)63-55)65-23-21-64(2)22-24-65/h4-7,9-12,14-19,33-37,66,68H,3,8,13,20-32H2,1-2H3,(H,58,67)(H,60,62)(H,61,63)/b50-34-,59-56?

InChI Key

VZOBBDQYYRIHBE-CBPGIDNYSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCCOC3=CC=CC(=C3)C4=NC5=C(N4)C=C(C=C5)C6=NC7=C(N6)C=C(C=C7)N8CCN(CC8)C)O)/SC1=NC9=CC=CC=C9)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCCOC3=CC=CC(=C3)C4=NC5=C(N4)C=C(C=C5)C6=NC7=C(N6)C=C(C=C7)N8CCN(CC8)C)O)SC1=NC9=CC=CC=C9)O

Origin of Product

United States

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